![molecular formula C18H16N2O2S B3019077 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline CAS No. 94209-39-9](/img/structure/B3019077.png)
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline” is a chemical compound with the molecular formula C18H16N2O2S and a molecular weight of 324.4 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of “8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline” consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .
Scientific Research Applications
Photovoltaic Applications
Quinoline derivatives, including the compound , have been used in the development of third-generation photovoltaics . These compounds have properties that make them suitable for use in photovoltaic cells, such as their absorption spectra and energy levels . They have been implemented in both polymer solar cells and dye-synthesized solar cells .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their properties make them suitable for use in these devices, which are used in a variety of applications, including display technology .
Transistors
In addition to their use in photovoltaics and OLEDs, quinoline derivatives are also used in transistors . These devices are fundamental components in many electronic devices, and the properties of quinoline derivatives make them suitable for this application .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . While the specific applications are not detailed in the source, this suggests a wide range of potential uses in the medical field .
Antimicrobial Applications
Compounds containing the 8-hydroxyquinoline nucleus, which includes the compound , have demonstrated antimicrobial effects . This makes them potentially useful in the development of new antimicrobial drugs .
Anticancer Applications
These compounds have also shown anticancer effects . This suggests that they could be used in the development of new treatments for various types of cancer .
Antifungal Applications
In addition to their antimicrobial and anticancer effects, these compounds have also demonstrated antifungal effects . This could make them useful in the treatment of various fungal infections .
Industrial Chemistry
Quinolines have a variety of applications in industrial chemistry . While the specific applications of the compound are not detailed in the source, this suggests that it could have a wide range of uses in this field .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a broad range of pharmacological potential . They can bind to a diverse range of targets with high affinities .
Mode of Action
It is known that quinoline derivatives interact with their targets in a variety of ways . For instance, some quinoline-based compounds have shown potent antifungal activity, with the most active derivatives inhibiting fungal growth at very low concentrations .
Biochemical Pathways
Quinoline derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that quinoline derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSRXUFSPWCLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.